4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine
Brand Name: Vulcanchem
CAS No.: 2098004-90-9
VCID: VC3137873
InChI: InChI=1S/C12H14ClN3O/c1-17-7-6-16-11(9-13)8-12(15-16)10-2-4-14-5-3-10/h2-5,8H,6-7,9H2,1H3
SMILES: COCCN1C(=CC(=N1)C2=CC=NC=C2)CCl
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol

4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine

CAS No.: 2098004-90-9

Cat. No.: VC3137873

Molecular Formula: C12H14ClN3O

Molecular Weight: 251.71 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine - 2098004-90-9

Specification

CAS No. 2098004-90-9
Molecular Formula C12H14ClN3O
Molecular Weight 251.71 g/mol
IUPAC Name 4-[5-(chloromethyl)-1-(2-methoxyethyl)pyrazol-3-yl]pyridine
Standard InChI InChI=1S/C12H14ClN3O/c1-17-7-6-16-11(9-13)8-12(15-16)10-2-4-14-5-3-10/h2-5,8H,6-7,9H2,1H3
Standard InChI Key YFVVGGFHIXGFPE-UHFFFAOYSA-N
SMILES COCCN1C(=CC(=N1)C2=CC=NC=C2)CCl
Canonical SMILES COCCN1C(=CC(=N1)C2=CC=NC=C2)CCl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine is a pyrazole derivative with a pyridine substituent. The compound is identified by the following parameters:

ParameterValue
Common Name4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine
CAS Number2098004-90-9
Molecular FormulaC₁₂H₁₄ClN₃O
Molecular Weight251.71 g/mol

This compound integrates several important structural features: a pyrazole core with a chloromethyl substituent at position 5, a 2-methoxyethyl group at the N-1 position of the pyrazole, and a pyridine ring at position 3 .

Structural Analysis

The structure of 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine consists of two principal heterocyclic components:

  • A 1H-pyrazole ring: This five-membered heterocycle contains two adjacent nitrogen atoms and is substituted at three positions.

  • A pyridine ring: This six-membered aromatic heterocycle with one nitrogen atom is attached to the pyrazole at position 3.

The key substituents include:

  • Chloromethyl group (CH₂Cl) at position 5 of the pyrazole ring, which provides a reactive electrophilic site.

  • 2-methoxyethyl group (CH₃OCH₂CH₂-) at the N-1 position of the pyrazole, which adds polarity and potential hydrogen bond acceptor properties to the molecule.

The structure can be visualized as a composite of these heterocyclic and functional group elements, forming a relatively complex but well-defined organic molecule with multiple sites for chemical interaction.

Physical and Chemical Properties

Physical Properties

Current literature provides limited explicit data on the physical properties of 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine. Based on structural characteristics and comparative analysis with similar compounds, the following properties might be anticipated:

PropertyValue/Description
Physical StateLikely a crystalline solid at room temperature
ColorPresumably white to off-white
SolubilityExpected to be moderately soluble in organic solvents like ethanol, methanol, DCM, and DMSO; limited water solubility
Melting PointNot specifically reported
Boiling PointNot specifically reported

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its functional groups:

  • The chloromethyl group represents a reactive alkyl halide moiety, susceptible to nucleophilic substitution reactions (SN2).

  • The pyrazole nitrogen can function as a weak base and a potential site for coordination with metals or hydrogen bonding.

  • The pyridine nitrogen presents another basic site, capable of participating in hydrogen bonding, protonation, and coordination chemistry.

  • The methoxyethyl chain provides both hydrophobicity and a potential hydrogen bond acceptor site through its ether oxygen.

These reactive sites suggest the compound could participate in various chemical transformations, including nucleophilic substitution at the chloromethyl group, coordination with metals through the nitrogen atoms, and potential reactivity at the pyridine ring.

Synthetic Approaches and Methodology

Related Compounds and Synthetic Analogs

The literature indicates the existence of structurally related compounds, suggesting potential synthetic relationships:

  • 4-(5-(azidomethyl)-1-ethyl-1h-pyrazol-3-yl)pyridine (CAS: 2098051-03-5) represents a close analog where the chloromethyl group is replaced by an azidomethyl group and the 2-methoxyethyl is replaced by an ethyl group .

  • 4-(5-(azidomethyl)-1-methyl-1h-pyrazol-3-yl)pyridine (CAS: 2098051-00-2) is another related structure with an azidomethyl group .

These relationships suggest that the target compound may be part of a broader synthetic program developing functionalized pyrazoles for specific applications. The azide analogs could potentially be synthetic precursors or derivatives of the chloromethyl compound, connected through nucleophilic substitution chemistry.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H-NMR would likely show:

  • Signals for the pyridine ring protons (typically in the range of δ 7.5-9.0 ppm)

  • Signal for the chloromethyl group (around δ 4.5-5.0 ppm)

  • Signals for the 2-methoxyethyl chain (methoxy at approximately δ 3.3 ppm; methylene groups at δ 3.5-4.5 ppm)

13C-NMR would display:

  • Carbon signals for the pyrazole ring (typically in the range of δ 120-150 ppm)

  • Carbon signals for the pyridine ring (approximately δ 120-160 ppm)

  • Signal for the chloromethyl carbon (approximately δ 40-45 ppm)

  • Signals for the 2-methoxyethyl carbons (methoxy carbon at approximately δ 58-60 ppm; methylene carbons at δ 40-70 ppm)

Infrared (IR) Spectroscopy

Key IR absorption bands would likely include:

  • C-H stretching (approximately 2850-3000 cm⁻¹)

  • C=N stretching from pyrazole and pyridine (approximately 1600-1650 cm⁻¹)

  • C-O stretching from the methoxy group (approximately 1050-1150 cm⁻¹)

  • C-Cl stretching from the chloromethyl group (approximately 600-800 cm⁻¹)

Mass Spectrometry

Mass spectrometry would likely show:

  • Molecular ion peak at m/z 251/253 (reflecting the chlorine isotope pattern)

  • Fragment ions corresponding to the loss of the chloromethyl group (m/z 216)

  • Fragment ions related to the cleavage of the 2-methoxyethyl group

Structure-Activity Relationships

Comparative Analysis with Related Structures

Examining the limited data on related structures provides some insights into potential structure-activity relationships:

  • The substitution pattern on the pyrazole ring appears significant, with variations in the 5-position (chloromethyl vs. azidomethyl) and at the N-1 position (2-methoxyethyl vs. methyl or ethyl) observed in related compounds .

  • The 2-methoxyethyl substituent at the N-1 position appears in more complex bioactive compounds like the one mentioned in search result , suggesting this group may confer beneficial properties.

  • The presence of the pyridine ring at position 3 of the pyrazole is consistent across several related compounds, indicating this structural feature may be important for the intended application of these molecules.

Functional Group Contributions

  • Pyrazole core: Provides a planar, aromatic scaffold with multiple nitrogen atoms for potential interactions with biological targets or materials.

  • Pyridine substituent: Adds another nitrogen-containing aromatic ring, increasing potential for hydrogen bonding and coordination.

  • Chloromethyl group: Introduces a reactive electrophilic site for further functionalization.

  • 2-Methoxyethyl substituent: Balances lipophilicity and hydrophilicity, potentially improving pharmacokinetic properties if used in biological applications.

Analytical Considerations

Chromatographic Analysis

For the purification and analysis of 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine, the following chromatographic approaches would likely be effective:

  • High-Performance Liquid Chromatography (HPLC): Likely using reversed-phase columns with methanol/water or acetonitrile/water mobile phases.

  • Thin-Layer Chromatography (TLC): Silica gel plates using appropriate solvent systems such as ethyl acetate/hexane mixtures.

  • Flash Chromatography: For preparative purification using similar solvent systems as TLC.

Stability Considerations

Based on its structural features, several stability considerations for 4-(5-(chloromethyl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)pyridine can be anticipated:

  • The chloromethyl group might be susceptible to hydrolysis under basic conditions or in aqueous environments.

  • Oxidation of the methoxy group or the heterocyclic rings might occur under strong oxidizing conditions.

  • Long-term storage would likely require protection from light, moisture, and heat to prevent degradation.

Future Research Directions

Synthesis Optimization

Future research might focus on:

  • Developing more efficient synthetic routes with higher yields and fewer steps.

  • Exploring green chemistry approaches to the synthesis of this and related compounds.

  • Investigating one-pot methodologies similar to those described for other heterocyclic systems in search result .

Structural Modifications

Potential structural modifications to explore include:

  • Replacement of the chloromethyl group with other functional groups to create a library of derivatives.

  • Variation of the substituent on the pyridine ring to modulate electronic properties.

  • Modification of the 2-methoxyethyl chain to investigate the effect on lipophilicity and biological activity.

Application Development

Further research might explore:

  • Biological screening of the compound and its derivatives for pharmaceutical applications.

  • Investigation of its potential as a ligand in coordination chemistry and catalysis.

  • Exploration of its utility as a building block for more complex molecular architectures.

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